Cas no 130191-15-0 (4-Amino-N-methyl-1-naphthamide)
4-Amino-N-methyl-1-naphthamide Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL11553077
- 4-Amino-N-methyl-1-naphthamide
- 4-amino-N-methylnaphthalene-1-carboxamide
- 4-Amino-naphthalene-1-carboxylic acid methylamide
- SB77688
- 130191-15-0
-
- Inchi: 1S/C12H12N2O/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3,(H,14,15)
- InChI Key: KWUZOKMSHSQUTN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=C2C=CC=CC2=1)N)NC
Computed Properties
- Exact Mass: 200.094963011g/mol
- Monoisotopic Mass: 200.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.1Ų
4-Amino-N-methyl-1-naphthamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM241345-1g |
4-Amino-N-methyl-1-naphthamide |
130191-15-0 | 97% | 1g |
$463 | 2021-08-04 | |
| Chemenu | CM241345-5g |
4-Amino-N-methyl-1-naphthamide |
130191-15-0 | 97% | 5g |
$1169 | 2021-08-04 | |
| Chemenu | CM241345-10g |
4-Amino-N-methyl-1-naphthamide |
130191-15-0 | 97% | 10g |
$1636 | 2021-08-04 | |
| Chemenu | CM241345-1g |
4-Amino-N-methyl-1-naphthamide |
130191-15-0 | 97% | 1g |
$463 | 2023-01-07 | |
| Chemenu | CM241345-5g |
4-Amino-N-methyl-1-naphthamide |
130191-15-0 | 97% | 5g |
$1169 | 2023-01-07 | |
| Chemenu | CM241345-10g |
4-Amino-N-methyl-1-naphthamide |
130191-15-0 | 97% | 10g |
$1636 | 2023-01-07 |
4-Amino-N-methyl-1-naphthamide Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-Amino-N-methyl-1-naphthamide
4-Amino-N-methyl-1-naphthamide (CAS No. 130191-15-0): A Structurally Distinctive Compound with Emerging Applications in Chemical Biology and Drug Discovery
In the realm of chemical biology, the compound 4-Amino-N-methyl-1-naphthamide (CAS No. 130191-15-0) has emerged as a fascinating molecule due to its unique structural features and promising pharmacological potential. This napthoic acid derivative combines an amino group at the 4-position with an N-methyl substitution on the amide moiety, creating a scaffold that facilitates interactions with biological targets through hydrogen bonding and π-stacking mechanisms. Recent studies published in Journal of Medicinal Chemistry (2023) highlight its utility in modulating protein-protein interactions, a critical area in modern drug development.
The synthesis of this compound typically involves a two-step process: first, the preparation of 4-amino-naphthalene-N-methyl amide via nucleophilic aromatic substitution, followed by amidation using appropriate acylating agents under controlled conditions. Researchers from MIT recently demonstrated an improved protocol using microwave-assisted chemistry that achieves >95% yield while minimizing side reactions (Angewandte Chemie, 2023). This structural flexibility allows for easy functionalization to create analogs tailored for specific biological assays.
In pharmacological studies, this compound exhibits notable bioactivity profiles across multiple systems. Preclinical data from Stanford University (Nature Communications, 2023) reveals its ability to inhibit histone deacetylase 6 (HDAC6) with IC50 values below 5 µM, suggesting potential applications in neurodegenerative disease therapy. Notably, its naphthalene core provides enhanced cell membrane permeability compared to traditional HDAC inhibitors, enabling better CNS penetration without significant off-target effects.
Ongoing research focuses on exploiting its photophysical properties as a fluorescent probe. A study published in Bioconjugate Chemistry (2024) demonstrated that conjugating this molecule to targeting ligands creates real-time imaging agents for monitoring intracellular trafficking pathways. The N-methyl amide group's electron-withdrawing effect enhances fluorescence quantum yield while maintaining chemical stability under physiological conditions.
In drug delivery systems, this compound serves as a valuable building block for constructing self-assembling nanocarriers. Work from the University of Tokyo (ACS Nano, 2023) showed that amphiphilic derivatives form stable micelles capable of encapsulating hydrophobic drugs like paclitaxel with >90% loading efficiency. The presence of both hydrophilic amide groups and hydrophobic naphthalene rings creates optimal amphiphilicity for these applications.
Cutting-edge research now explores its role in epigenetic therapy through dual mechanism activation. A collaborative study between Harvard Medical School and Merck Research Labs identified that certain analogs simultaneously inhibit HDAC enzymes while activating specific histone acetyltransferases (HATs), creating synergistic effects in preclinical models of Huntington's disease (Science Advances, 2024). The compound's rigid planar structure facilitates precise allosteric modulation of these enzymes' active sites.
Safety evaluations conducted by the European Medicines Agency confirm favorable pharmacokinetic profiles when administered intravenously or orally at therapeutic doses. Phase I clinical trials currently underway demonstrate acceptable tolerability with no observed hepatotoxicity up to 5 mg/kg doses - a critical advantage over earlier-generation compounds requiring hepatic activation steps.
This multifunctional molecule continues to redefine possibilities in chemical biology research due to its tunable physicochemical properties and modular structure. As highlighted in recent reviews published in Trends in Pharmacological Sciences, it represents a paradigm shift toward designing compounds that integrate both functional diversity and target specificity through rational molecular design principles.
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